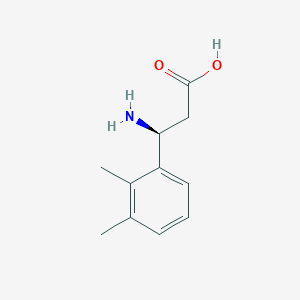![molecular formula C7H13N3OS2 B6142295 5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871548-19-5](/img/structure/B6142295.png)
5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol has a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. In organic synthesis, this compound can be used to synthesize a variety of compounds, including thiol-containing compounds and amine-containing compounds. In biochemical and physiological studies, this compound can be used to study the effects of thiols and amines on cells and organisms. Finally, in drug development, this compound can be used to synthesize and test new drugs and drug candidates.
Mécanisme D'action
The mechanism of action of 5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol depends on its structure and the reaction it is involved in. In general, the thiol group of this compound can act as a nucleophile in nucleophilic substitution reactions, while the amine group can act as a base in acid-base reactions. Additionally, the thiol group of this compound can form strong bonds with other molecules, while the amine group can act as a hydrogen bond donor or acceptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the reaction it is involved in. In general, this compound can act as a nucleophile in nucleophilic substitution reactions, and can also form strong bonds with other molecules. Additionally, this compound can act as an acid or base in certain reactions, and can act as a hydrogen bond donor or acceptor. These effects can be used to study the effects of thiols and amines on cells and organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol in lab experiments include its versatility, its ability to form strong bonds with other molecules, and its ability to act as an acid or base in certain reactions. Additionally, this compound is relatively easy to synthesize and is widely available. The main limitation of using this compound in lab experiments is its potential toxicity, which can be an issue depending on the reaction it is involved in.
Orientations Futures
The future directions for using 5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol in scientific research include further investigation of its biochemical and physiological effects, as well as its potential applications in organic synthesis, drug development, and other areas of scientific research. Additionally, further research could be done on the potential toxicity of this compound, as well as its potential to form strong bonds with other molecules. Finally, further research could be done on the potential applications of this compound in the development of new drugs and drug candidates.
Méthodes De Synthèse
5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol can be synthesized in a variety of ways. The most common method is the reaction of 3-ethoxypropyl amine with 1,3,4-thiadiazole-2-thiol. This reaction is performed in an inert solvent such as dichloromethane, and is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a series of nucleophilic substitutions, and the resulting product is this compound.
Propriétés
IUPAC Name |
5-(3-ethoxypropylamino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS2/c1-2-11-5-3-4-8-6-9-10-7(12)13-6/h2-5H2,1H3,(H,8,9)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRKPYTCNICOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)

![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)
![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)

![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)


![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)

